molecular formula C8H4ClF9N2 B3031322 4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole CAS No. 247220-82-2

4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole

Cat. No. B3031322
CAS RN: 247220-82-2
M. Wt: 334.57 g/mol
InChI Key: KOWDGPQRRXTYBE-UHFFFAOYSA-N
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Description

The compound "4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound is not directly studied in the provided papers, but related pyrazole derivatives have been synthesized and evaluated for various properties and activities .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or the cyclization of hydrazones. For instance, the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one involved the sequential treatment of 5-tributylstannyl-4-fluoro-1H-pyrazole with LDA and iodomethane, followed by the addition of electrophiles to introduce substituents at position 5 . Similarly, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was achieved through oxidative cyclization using copper acetate as a catalyst . These methods could potentially be adapted for the synthesis of the compound by introducing the appropriate nonafluorobutyl group at the relevant position on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using X-ray crystallography. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined to be monoclinic with specific unit cell parameters, and the molecule was found to be linked to its neighbor by directionally specific interactions . The molecular structure of the compound "4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole" would likely exhibit similar interactions due to the presence of the chloro and methyl groups, although the nonafluorobutyl group would introduce additional steric and electronic effects.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including substitutions, cyclizations, and additions, depending on the functional groups present. The reactivity of the compound would be influenced by the electron-withdrawing effects of the chloro and nonafluorobutyl groups, which could affect its reactivity in electrophilic or nucleophilic reactions. The papers provided do not directly address the chemical reactions of the specific compound, but they do discuss the reactivity of related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of halogen atoms and bulky substituents can affect the compound's crystallinity and melting point. The compound "4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole" would likely have unique properties due to the highly fluorinated nonafluorobutyl group, which could impart hydrophobicity and volatility. The papers provided discuss the properties of similar compounds, such as their crystal structures and IR spectra, which can give insights into the expected properties of the compound .

Scientific Research Applications

Synthesis and Spectroscopic Study of Pyrazole Derivatives

A study by Thomas et al. (2018) focused on the synthesis of two pyrazole derivatives, including computational evaluations of their reactivity and pharmaceutical potential. This work utilized techniques like density functional theory (DFT) calculations, molecular dynamics simulations, and molecular docking. The derivatives showed potential inhibitory activity against specific enzymes, indicating their pharmaceutical relevance (Thomas et al., 2018).

Synthesis and Structural Characterization of Pyrazole Derivatives

Another study by Kariuki et al. (2021) synthesized and characterized isostructural pyrazole derivatives. The crystallization of these compounds from specific solvents allowed for structure determination through single crystal diffraction, contributing to the understanding of their molecular structure (Kariuki et al., 2021).

Application in N-methyl-chromeno[2,3-d]pyrazol-9-one Synthesis

Hanamoto et al. (2008) explored the sequential treatment of a pyrazole derivative to obtain a high-yield compound. This was used for introducing different substituents, facilitating the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one, which might have further applications in various fields (Hanamoto et al., 2008).

Fungicidal Activity of Pyrazole Derivatives

The study by Chen et al. (2000) prepared pyrazole derivatives as potential fungicides. Their activity against rice sheath blight, a major disease in China, was evaluated, indicating the agricultural applications of these compounds (Chen et al., 2000).

Antibacterial Evaluation of Azetidinone Derivatives

Chopde et al. (2012) synthesized azetidinone analogues from pyrazole derivatives and screened them for antimicrobial activities. The study provides insight into the potential use of these compounds in combating bacterial strains, emphasizing their significance in medical research (Chopde et al., 2012).

properties

IUPAC Name

4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF9N2/c1-2-3(9)4(20-19-2)5(10,11)6(12,13)7(14,15)8(16,17)18/h1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWDGPQRRXTYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF9N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371492
Record name 4-Chloro-5-methyl-3-(nonafluorobutyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole

CAS RN

247220-82-2
Record name 4-Chloro-5-methyl-3-(nonafluorobutyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
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4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
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4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Reactant of Route 4
4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Reactant of Route 5
4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Reactant of Route 6
4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole

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